N-cyclohexyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide
Overview
Description
N-cyclohexyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide, also known as CP-690,550, is a chemical compound that belongs to the class of Janus kinase inhibitors. The compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Scientific Research Applications
Pharmaceutical Applications
Piperidine derivatives, such as N-cyclohexyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The pharmaceutical applications of synthetic and natural piperidines have been covered extensively in recent scientific literature .
Drug Design
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Their synthesis has long been widespread . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
Synthesis of Heterocyclic Compounds
Cyanoacetohydrazides, which are related to the compound , have been used in reactions leading to the construction of heterocycles . This includes the synthesis of uncommon heterocycles such as thiadiazole, oxadiazole, fused heterocycles, and some seven- and eight-membered heterocycles .
Biological Activity
Piperidines and their derivatives have shown a wide range of biological activities . This includes potential drugs containing the piperidine moiety .
Multicomponent Reactions
Piperidines have been used in multicomponent reactions, which are a type of reaction that combines three or more reactants to form a product .
Cyclization and Cycloaddition Reactions
Piperidines have been used in cyclization and cycloaddition reactions . These are types of reactions where a molecule is transformed into a cyclic compound .
properties
IUPAC Name |
N-cyclohexyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c22-19(20-14-8-3-9-15-20)16-21(17-10-4-1-5-11-17)25(23,24)18-12-6-2-7-13-18/h2,6-7,12-13,17H,1,3-5,8-11,14-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTHCSUOXVPAST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)N2CCCCC2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.